molecular formula C17H11Br2NO2 B1667944 Broxaldine CAS No. 3684-46-6

Broxaldine

Cat. No. B1667944
CAS RN: 3684-46-6
M. Wt: 421.1 g/mol
InChI Key: IJTPLVAAROHGGB-UHFFFAOYSA-N
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Description

Broxaldine, also known as Brobenzoxaldine, is an antiprotozoal drug that can be used in the treatment of leprosy . It has a molecular formula of C17H11Br2NO2 .


Molecular Structure Analysis

The molecular structure of Broxaldine consists of a quinoline core with two bromine atoms and a benzoate ester group . The molecular weight is 421.083 g/mol .


Physical And Chemical Properties Analysis

Broxaldine has a molecular weight of 421.1 g/mol. It has a XLogP3-AA value of 5.4, indicating its lipophilicity. It has no hydrogen bond donors but has three hydrogen bond acceptors .

Safety And Hazards

In case of exposure, it is recommended to move the victim into fresh air and provide artificial respiration if necessary. If ingested, do not induce vomiting and seek immediate medical attention .

properties

IUPAC Name

(5,7-dibromo-2-methylquinolin-8-yl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Br2NO2/c1-10-7-8-12-13(18)9-14(19)16(15(12)20-10)22-17(21)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTPLVAAROHGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=C2OC(=O)C3=CC=CC=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863245
Record name 5,7-Dibromo-2-methylquinolin-8-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Broxaldine

CAS RN

3684-46-6
Record name 8-Quinolinol, 5,7-dibromo-2-methyl-, 8-benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3684-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Broxaldine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003684466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dibromo-2-methylquinolin-8-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Broxaldine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.883
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROXALDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6308U1DL5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
CSG Sharma - Lancet, 1975 - cabdirect.org
A patient with lepromatous leprosy in a reaction stage was found to have intestinal amoebiasis and was advised to take a combination of broxyquinoline 500 mg and broxaldine 100 mg …
Number of citations: 3 www.cabdirect.org
G Ghajar-Rahimi, AM Traylor, B Mathew, JR Bostwick… - Antioxidants, 2022 - mdpi.com
… Through cell-based, high-throughput screens for induction of HO-1 driven by the human HO-1 promoter/enhancer, we identified two novel small molecules and broxaldine (an FDA-…
Number of citations: 8 www.mdpi.com
E Boehni - Laboratory Aspects of Infections, 1976 - Springer
… such as the combination broxyquinoline + broxaldine or drugs usually administered to combat … Ro 8-5395 is not superior to broxyquinoline + broxaldine or to neomycin. A good effect, …
Number of citations: 0 link.springer.com
D Pashov, SP Simeonov, D Drumev, P Ts… - Veterinarno …, 1980 - europepmc.org
We studied a 90 day toxicity in dogs of the compound broxyquinoline+ broxaldine--5: 1 (enteroquin), applied orally and daily in doses of 0.1 and 0.2/kg t/24 h. We established the toxic …
Number of citations: 1 europepmc.org
K WEISMANN, S HOE, L KNUDSEN… - British Journal of …, 1979 - academic.oup.com
… This patient had severe attacks of AE up to the age of 16 despite high oral doses of cliochinole and broxaldine (INN). In the following years the severity of the disease gradually …
Number of citations: 57 academic.oup.com
HM Stevens - Journal of the Forensic Science Society, 1984 - Elsevier
Cocaine, when reduced by lithium aluminium hydride in ether, undergoes reduction of the benzoic ester group and liberation of benzyl alcohol. The latter reacts with a sulphuric acid-…
Number of citations: 2 www.sciencedirect.com
TP Rodriguez, JD Mast, T Hartl, T Lee… - G3: Genes …, 2018 - academic.oup.com
N-glycanase 1 (NGLY1) Deficiency is a rare monogenic multi-system disorder first described in 2014. NGLY1 is evolutionarily conserved in model organisms. Here we conducted a …
Number of citations: 32 academic.oup.com
Z Ma, H Lu, K Liao, Z Chen - Iscience, 2020 - cell.com
… Clioquinol (2-48), iodoquinadol (2-49), broxyquinoline (2-50), and precursor for broxaldine (2-51) were all obtained in moderate to good yield. Of note, all these reactions were …
Number of citations: 6 www.cell.com
M Pokharel, P Konarzewska, JY Roberge… - Microbiology …, 2022 - Am Soc Microbiol
Invasive fungal infections are difficult to treat with limited drug options, mainly because fungi are eukaryotes and share many cellular mechanisms with the human host. Most current …
Number of citations: 2 journals.asm.org
AP AGENT - 1999 - Springer
BAX 3084-sevoflurane. Baxan'"-cefadroxil. Bay 4503-propiram. Baycron""-mefruside. Bayer A 128-aprotinin. Bayer 1213-methotrimeprazine. Bay f 4975-acemetacin. Bay g 5421-…
Number of citations: 0 link.springer.com

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